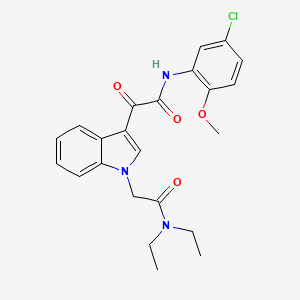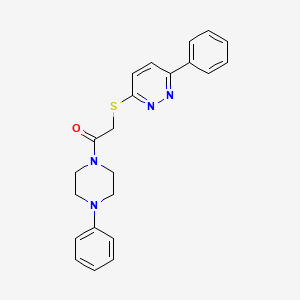
1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenylpiperazin-1-yl)-2-((6-Phenylpyridazin-3-yl)thio)ethanone is a complex organic compound characterized by its unique structure, which includes a phenylpiperazine moiety and a phenylpyridazinylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-((6-Phenylpyridazin-3-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the phenylpiperazine core This can be achieved through the reaction of phenylpiperazine with appropriate reagents under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-2-((6-Phenylpyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or thiols under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
1-(4-Phenylpiperazin-1-yl)-2-((6-Phenylpyridazin-3-yl)thio)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound has potential biological activity, making it useful in the development of new drugs and therapeutic agents.
Medicine: It can be explored for its pharmacological properties, including its potential as an inhibitor or modulator of specific biological targets.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(4-Phenylpiperazin-1-yl)-2-((6-Phenylpyridazin-3-yl)thio)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety can bind to receptors or enzymes, modulating their activity, while the phenylpyridazinylthio group may influence the compound's overall biological activity.
Comparación Con Compuestos Similares
1-(4-Phenylpiperazin-1-yl)ethanone
2-(4-Phenylpiperazin-1-yl)pyridine
1-(4-Phenylpiperazin-1-yl)pyridin-2(1H)-one
Uniqueness: 1-(4-Phenylpiperazin-1-yl)-2-((6-Phenylpyridazin-3-yl)thio)ethanone stands out due to its unique structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c27-22(26-15-13-25(14-16-26)19-9-5-2-6-10-19)17-28-21-12-11-20(23-24-21)18-7-3-1-4-8-18/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECNNBDJMUKCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(6-methoxypyridine-3-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2797710.png)
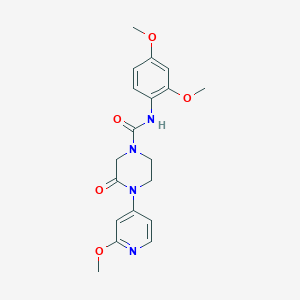
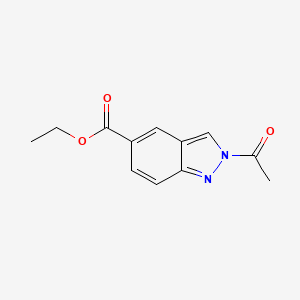
![4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione](/img/structure/B2797717.png)

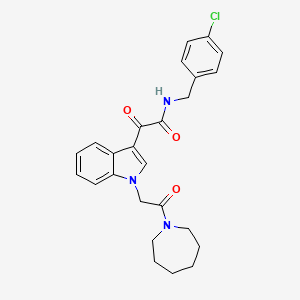
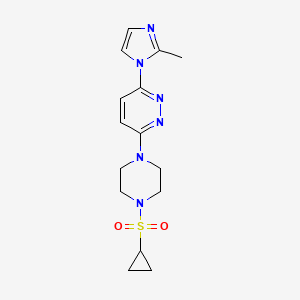
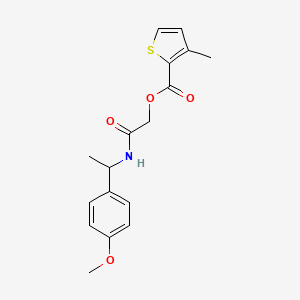
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797724.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile](/img/new.no-structure.jpg)
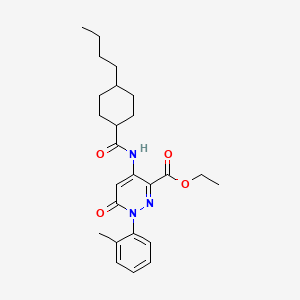
![3-(2-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797728.png)
![4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile](/img/structure/B2797731.png)
